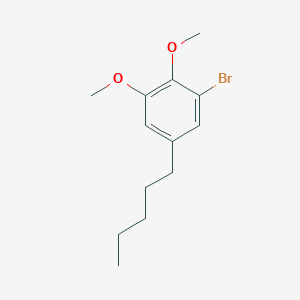

1-Bromo-2,3-dimethoxy-5-pentylbenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5466-96-6 |

|---|---|

Molecular Formula |

C13H19BrO2 |

Molecular Weight |

287.19 g/mol |

IUPAC Name |

1-bromo-2,3-dimethoxy-5-pentylbenzene |

InChI |

InChI=1S/C13H19BrO2/c1-4-5-6-7-10-8-11(14)13(16-3)12(9-10)15-2/h8-9H,4-7H2,1-3H3 |

InChI Key |

CGQOAOGOROWSQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)Br)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 2,3 Dimethoxy 5 Pentylbenzene

Electrophilic Aromatic Substitution Pathways

The synthesis of 1-bromo-2,3-dimethoxy-5-pentylbenzene is principally achieved through electrophilic aromatic substitution on its precursor, 2,3-dimethoxy-5-pentylbenzene. This precursor is an activated aromatic system, making it susceptible to attack by electrophiles like the bromonium ion. The key to a successful synthesis lies in controlling the reaction conditions to ensure the bromine atom is introduced at the desired position on the ring.

Direct Bromination of 2,3-Dimethoxy-5-pentylbenzene

The most direct route to the target compound involves the introduction of a bromine atom onto the 2,3-dimethoxy-5-pentylbenzene ring in a single step. The success of this method hinges on the choice of brominating agent and reaction conditions to achieve high regioselectivity.

Several reagent systems are available for the bromination of activated aromatic compounds. The selection of the appropriate reagent is crucial for achieving high yield and selectivity.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the bromination of electron-rich aromatic compounds. nih.gov It is considered a milder source of electrophilic bromine compared to molecular bromine. Reactions using NBS are often carried out in solvents like acetonitrile (B52724), which can promote regioselective bromination. nih.gov The use of NBS in conjunction with silica (B1680970) gel has also been reported as an effective method for regioselective aromatic bromination. nih.govresearchgate.net

Molecular Bromine (Br₂): The classic method for aromatic bromination involves the use of elemental bromine. Due to the high activation of the 2,3-dimethoxy-5-pentylbenzene ring, this reaction can often proceed without a catalyst. However, to enhance the electrophilicity of the bromine, a Lewis acid catalyst is typically employed. wku.edu

HBr/KBrO₃ System: An alternative method involves the in-situ generation of bromine from potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr). This approach avoids the handling of highly corrosive liquid bromine.

A summary of common bromination conditions for activated arenes, analogous to the target precursor, is presented below.

| Brominating Agent | Typical Solvents | Common Additives/Catalysts | Key Advantage |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile (CH₃CN), Dichloromethane (B109758) (CH₂Cl₂) | Silica Gel, Perchloric Acid (HClO₄) | High regioselectivity, milder conditions. nih.gov |

| Bromine (Br₂) | Carbon Tetrachloride (CCl₄), Dichloromethane (CH₂Cl₂) | FeBr₃, AlCl₃ | Classic, well-established method. wku.edu |

| KBrO₃/HBr | Water, Acetic Acid | None | In-situ generation of bromine. |

In reactions utilizing molecular bromine, Lewis acid catalysts such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) play a critical role. wku.edu These catalysts function by polarizing the bromine-bromine bond, which creates a partial positive charge on one of the bromine atoms, thereby increasing its electrophilicity. This "activated" bromine complex is then more readily attacked by the electron-rich aromatic ring of 2,3-dimethoxy-5-pentylbenzene. The general mechanism involves the formation of a Br-Br-FeBr₃ complex, which delivers a bromonium ion (Br⁺) equivalent to the aromatic ring. While effective, these conditions can sometimes be harsh and may lead to a decrease in regioselectivity if not carefully controlled. wku.edu

The primary challenge in the direct bromination of 2,3-dimethoxy-5-pentylbenzene is controlling the position of the incoming bromine atom. The substitution pattern of the starting material dictates the regiochemical outcome. The two methoxy (B1213986) groups and the pentyl group are all ortho-, para-directing and activating substituents.

The methoxy groups at positions 2 and 3 strongly activate the ring.

The pentyl group at position 5 is a moderately activating, ortho-, para-director.

Considering these directing effects, the most probable sites for electrophilic attack are C1, C4, and C6. The C1 position is para to the pentyl group and ortho to the C2-methoxy group. The C4 position is ortho to both the C3-methoxy group and the C5-pentyl group. The C6 position is ortho to the pentyl group. The combination of electronic activation and steric factors favors substitution at the C1 position.

To achieve high regioselectivity for the desired 1-bromo isomer, specific strategies can be employed. Using milder brominating agents like NBS is often preferred over Br₂/Lewis acid systems, as they tend to provide cleaner reactions with fewer side products. nih.gov Furthermore, conducting the reaction in solvents like acetonitrile has been shown to be highly para-selective with respect to the most activating substituent on the ring. nih.gov Theoretical analysis using density functional theory (DFT) on similar molecules like anisole (B1667542) has confirmed that the ortho/para directing effect of the methoxy group is due to a combination of strong electron delocalization and attractive interactions, which helps in predicting the outcome of such reactions. rsc.org

Multi-Step Synthesis via Precursor Functionalization

An alternative to direct bromination involves a multi-step sequence where the functional groups are introduced in a specific order to ensure the correct final arrangement.

Synthesizing this compound from a precursor such as 1-bromo-3,5-dimethoxybenzene (B32327) presents a significant synthetic challenge due to the different substitution patterns of the methoxy groups (1,3 vs. 1,2). Such a transformation is not a direct or common route and would require a complex, multi-step hypothetical pathway.

A theoretical sequence could involve:

Introduction of a Carbon Chain: A five-carbon chain could potentially be introduced onto the 1-bromo-3,5-dimethoxybenzene ring via a Friedel-Crafts acylation with pentanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction to yield 1-bromo-2,4-dimethoxy-6-pentylbenzene. This, however, leads to a different regioisomer.

Functional Group Interconversion: To achieve the target 1,2,3,5-substitution pattern from a 1,3,5-substituted precursor, a drastic and low-yielding process such as demethylation followed by selective re-methylation would be necessary. This is often difficult to control and not synthetically viable.

Given these complexities, it is more synthetically logical to start from a precursor that already contains the 1,2,3-trimethoxy or 2,3-dimethoxy arrangement and then introduce the bromo and pentyl groups in a regiocontrolled manner. The derivation from a 1-bromo-3,5-dimethoxybenzene analogue is therefore considered a less practical approach for this specific target molecule.

Grignard Reagent Formation and Subsequent Alkylation Approaches

The introduction of an alkyl chain, such as a pentyl group, onto an aromatic ring can be effectively achieved through cross-coupling reactions. One prominent method is the Kumada coupling, which utilizes a Grignard reagent and an organic halide in the presence of a transition metal catalyst, typically nickel or palladium. organic-chemistry.orgwikipedia.org This reaction is valued for its ability to form carbon-carbon bonds by coupling alkyl, vinyl, or aryl groups. wikipedia.org

A plausible synthetic route to this compound would involve the reaction of a Grignard reagent derived from a pentyl halide with a suitably substituted bromo-dimethoxybenzene. Alternatively, the Grignard reagent could be formed from a dibrominated dimethoxybenzene precursor, followed by a selective coupling with a pentyl halide.

Illustrative Synthetic Approach: Kumada Coupling

A hypothetical, yet chemically sound, approach would be the nickel- or palladium-catalyzed cross-coupling of pentylmagnesium bromide (a Grignard reagent) with 1,4-dibromo-2,3-dimethoxybenzene (B11837860). This method would form the desired carbon-carbon bond at one of the bromine-substituted positions.

Step 1: Formation of the Pentyl Grignard Reagent

The pentylmagnesium bromide Grignard reagent is prepared by reacting 1-bromopentane (B41390) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edulibretexts.org The reaction is initiated by activating the magnesium surface, which is often coated with a passivating layer of magnesium oxide. wikipedia.orgadichemistry.com Common activation methods include the addition of a small amount of iodine, 1,2-dibromoethane, or using sonication. wikipedia.orgadichemistry.com

Reaction Scheme: CH₃(CH₂)₄Br + Mg → CH₃(CH₂)₄MgBr

| Reactant/Reagent | Molar Mass ( g/mol ) | Role | Key Considerations |

| 1-Bromopentane | 151.04 | Alkyl halide precursor | Must be anhydrous |

| Magnesium (turnings) | 24.31 | Metal for Grignard formation | Requires activation |

| Diethyl ether or THF | 74.12 / 72.11 | Anhydrous solvent | Essential for Grignard reagent stability |

| Iodine | 253.81 | Activating agent | A small crystal is usually sufficient |

Step 2: Kumada Coupling Reaction

The newly formed pentylmagnesium bromide is then reacted with 1,4-dibromo-2,3-dimethoxybenzene in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org A common catalyst for such couplings is a complex of nickel with a phosphine (B1218219) ligand, for example, [NiCl₂(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane). The reaction is typically carried out in an inert atmosphere to prevent the degradation of the catalyst and the Grignard reagent.

Reaction Scheme: BrC₆H₂(OCH₃)₂Br + CH₃(CH₂)₄MgBr --(Ni or Pd catalyst)--> BrC₆H₂(OCH₃)₂(CH₂)₄CH₃ + MgBr₂

| Reactant/Reagent | Molar Mass ( g/mol ) | Role | Key Considerations |

| 1,4-Dibromo-2,3-dimethoxybenzene | 295.96 | Aromatic halide substrate | Must be pure and anhydrous |

| Pentylmagnesium bromide | ~175.35 | Grignard reagent (nucleophile) | Used in slight excess |

| [NiCl₂(dppp)] or similar catalyst | 541.04 | Cross-coupling catalyst | Sensitive to air and moisture |

| Tetrahydrofuran (THF) | 72.11 | Anhydrous solvent |

This selective mono-alkylation is feasible due to the controlled stoichiometry of the Grignard reagent. Following the reaction, an aqueous workup is performed to quench any unreacted Grignard reagent and to facilitate the separation of the organic product from inorganic salts.

Methodologies for Purity Optimization in Synthetic Routes (e.g., Recrystallization, Chromatography)

After the synthesis, the crude product is likely to contain unreacted starting materials, byproducts from side reactions (such as homo-coupling of the Grignard reagent), and residual catalyst. Therefore, purification is a critical step to obtain this compound of high purity. The primary methods for purifying solid organic compounds are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. The principle is that the desired compound is highly soluble in the hot solvent but sparingly soluble at colder temperatures, while the impurities are either insoluble in the hot solvent or remain dissolved in the cold solvent.

For a compound like this compound, which is expected to be a non-polar to moderately polar solid, a range of solvents can be tested for recrystallization.

| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |

| Ethanol | 78 | Polar protic | Often a good choice for moderately polar compounds. |

| Methanol | 65 | Polar protic | Similar to ethanol, but with higher polarity. |

| Hexane (B92381) | 69 | Non-polar | Suitable for non-polar compounds; can be used in a mixed solvent system. |

| Ethyl Acetate (B1210297) | 77 | Moderately polar aprotic | Good solvent for a wide range of organic compounds. |

The process involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals. If crystallization does not initiate, scratching the inside of the flask or adding a seed crystal can be helpful. The purified crystals are then collected by filtration.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase as they are passed through a column with a mobile phase. For the purification of this compound, silica gel would be a common choice for the stationary phase due to its ability to separate compounds of varying polarity.

The selection of the mobile phase (eluent) is crucial for effective separation. A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is typically used. The optimal solvent ratio is determined by thin-layer chromatography (TLC) to achieve a good separation between the desired product and impurities.

| Parameter | Description | Typical Choice for Target Compound |

| Stationary Phase | The solid adsorbent packed in the column. | Silica gel (60-200 mesh) |

| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the column. | Hexane/Ethyl Acetate or Hexane/Dichloromethane mixtures |

| Elution Technique | The method of passing the mobile phase through the column. | Gradient or isocratic elution |

The crude product is dissolved in a minimum amount of the eluent and loaded onto the top of the prepared column. The eluent is then passed through the column, and fractions are collected. The composition of each fraction is monitored by TLC to identify and combine the fractions containing the pure product. The solvent is then removed from the combined pure fractions by evaporation to yield the purified this compound. For compounds with long alkyl chains, silica gel column chromatography has been shown to be an effective purification method. nih.gov

Chemical Transformations and Reaction Mechanisms of 1 Bromo 2,3 Dimethoxy 5 Pentylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental class of reactions for benzene (B151609) derivatives. The existing substituents on the benzene ring profoundly influence the rate and orientation of subsequent substitution. In 1-bromo-2,3-dimethoxy-5-pentylbenzene, the interplay of these substituent effects governs the outcome of reactions such as nitration.

While specific nitration studies on this compound are not extensively documented in publicly available literature, the regiochemical outcomes can be predicted based on the established principles of electrophilic aromatic substitution. The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

The possible positions for electrophilic attack on the this compound ring are positions 4 and 6.

| Position of Substitution | Predicted Product | Influence of Substituents |

|---|---|---|

| Position 4 | 1-Bromo-2,3-dimethoxy-4-nitro-5-pentylbenzene | Directed by the 2-methoxy and 3-methoxy groups (ortho), and the 5-pentyl group (ortho). Opposed by the 1-bromo group. |

| Position 6 | 1-Bromo-2,3-dimethoxy-5-pentyl-6-nitrobenzene | Directed by the 1-bromo group (ortho), the 2-methoxy group (para), and the 5-pentyl group (ortho). |

Based on the powerful activating and ortho, para-directing effects of the methoxy (B1213986) groups, substitution at position 4 is expected to be a significant, if not the major, product. However, the directing effect of the other substituents and steric factors will also play a crucial role.

The directing effects of the substituents on the benzene ring are a consequence of both inductive and resonance effects. These effects stabilize or destabilize the arenium ion (also known as a benzenonium ion or sigma complex) intermediate formed during the reaction.

Methoxy Groups (-OCH₃): The two methoxy groups at positions 2 and 3 are strong activating groups. libretexts.org They donate electron density to the ring through resonance, which stabilizes the positive charge of the arenium ion intermediate. This effect is strongest when the electrophile attacks at the ortho and para positions relative to the methoxy group. Thus, the 2-OCH₃ group directs to positions 1 (already substituted), 3 (already substituted), and 4. The 3-OCH₃ group directs to positions 2 (already substituted), 4, and 6.

Bromine Atom (-Br): The bromine atom is a deactivating group due to its strong inductive electron-withdrawing effect. libretexts.org However, it is an ortho, para-director because it can donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate when substitution occurs at these positions. The 1-bromo group directs to positions 2 (already substituted) and 6.

Pentyl Group (-C₅H₁₁): The pentyl group is a weak activating group that directs electrophilic attack to the ortho and para positions through an inductive electron-donating effect. The 5-pentyl group directs to positions 4 and 6.

Steric hindrance plays a significant role in determining the final product distribution in electrophilic aromatic substitution reactions. In this compound, the positions ortho to the existing substituents are sterically hindered to varying degrees.

Position 4: This position is ortho to the 3-methoxy group and the 5-pentyl group. The steric bulk of the pentyl group may disfavor attack at this position to some extent.

Position 6: This position is ortho to the 1-bromo group and the 5-pentyl group.

The relative steric hindrance at positions 4 and 6 will influence the ratio of the corresponding nitro isomers. Given the proximity of the bulky bromine atom and the adjacent methoxy group, position 6 might be considered more sterically hindered than position 4. Therefore, nitration might preferentially occur at position 4, assuming electronic factors are comparable.

The mechanism of nitration involves the formation of a resonance-stabilized carbocation intermediate known as a benzenonium ion or arenium ion. The attack of the nitronium ion (NO₂⁺) on the aromatic ring breaks the aromaticity and forms this intermediate. The stability of the possible benzenonium ions determines the preferred position of substitution.

Attack at position 4 leads to a benzenonium ion where the positive charge can be delocalized onto the carbon atoms bearing the 2-methoxy and 3-methoxy groups, allowing for significant resonance stabilization by these electron-donating groups. Similarly, attack at position 6 allows for resonance stabilization from the 1-bromo, 2-methoxy, and 5-pentyl groups. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final nitrated product.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent on this compound provides a reactive handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This compound can serve as the aryl halide partner in this reaction to synthesize a variety of biaryl derivatives.

The general reaction scheme involves the reaction of this compound with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2,3-Dimethoxy-5-pentylbiphenyl |

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by the base.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

The electronic and steric environment of the bromine atom in this compound, being ortho to a methoxy group, can influence the rate of the oxidative addition step. However, the Suzuki-Miyaura coupling is generally tolerant of a wide range of functional groups and substitution patterns.

Palladium-Catalyzed Coupling Methodologies for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.orglibretexts.org For substrates like this compound, the carbon-bromine (C-Br) bond is a prime site for oxidative addition to a Palladium(0) complex, initiating catalytic cycles that result in the formation of new C-C bonds. The reactivity order for aryl halides in these reactions is typically I > Br > OTf > Cl. libretexts.org

Prominent examples of these transformations include the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, or alkynyl groups, respectively, at the position of the bromine atom.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for creating biaryl structures.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene. The process involves oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination to yield a substituted alkene. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It uniquely employs a dual catalytic system, typically involving a palladium complex and a copper(I) co-catalyst, along with an amine base. libretexts.org

The table below summarizes these key palladium-catalyzed C-C bond-forming reactions as they would apply to this compound.

Table 1: Palladium-Catalyzed C-C Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Expected Product Structure |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | Biaryl or Styrene Derivative |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Pd(PPh₃)₄ | Substituted Alkene |

Other Cross-Coupling Strategies Employing the Bromine Atom as a Leaving Group

Beyond the classic palladium-catalyzed C-C bond formation, the bromine atom of this compound can participate in other significant cross-coupling reactions, including those forming carbon-carbon or carbon-heteroatom bonds.

Ullmann Coupling: A classic reaction, the Ullmann coupling traditionally involves the copper-mediated homocoupling of two aryl halides to form a symmetrical biaryl compound. nsf.govwikipedia.org While the original conditions required harsh temperatures and stoichiometric copper, modern variations have been developed. chem-station.com The reaction is particularly effective for aryl halides bearing electron-withdrawing groups, and the reactivity order follows I > Br > Cl. chem-station.com

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org Its development has largely replaced harsher classical methods for synthesizing aryl amines. The reaction is highly versatile, with several generations of catalyst systems (typically a palladium precursor and a specialized phosphine (B1218219) ligand) developed to accommodate a wide range of aryl halides and amines, including primary and secondary amines. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to yield the aryl amine product. libretexts.org

The table below outlines these alternative cross-coupling strategies.

Table 2: Other Cross-Coupling Strategies

| Reaction | Coupling Partner | Typical Catalyst System | Bond Formed | Expected Product Structure |

|---|---|---|---|---|

| Ullmann Coupling | Self-coupling or another Aryl Halide | Copper (e.g., Cu powder, CuI) | C-C | Symmetrical or Asymmetrical Biaryl |

Reductive Dehalogenation Processes

Reductive dehalogenation is a chemical transformation that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. For this compound, this process would convert it into 1,2-dimethoxy-4-pentylbenzene. This reaction can be valuable in synthesis when the bromine atom is used as a blocking group to direct other substitutions before being removed. organic-chemistry.orgresearchwithrutgers.com

Hydrogenolysis via Palladium-Carbon Catalysis

Catalytic hydrogenolysis is a common and efficient method for the reductive dehalogenation of aryl halides. The process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst supported on activated carbon (Pd/C). organic-chemistry.orgresearchwithrutgers.com

Alternative Reductive Methodologies

While catalytic hydrogenolysis is a standard approach, several other methodologies exist for the reductive dehalogenation of aryl bromides. These alternatives can be useful when substrates are sensitive to hydrogen gas or when different reaction conditions are required.

Alternative methods include:

Transfer Hydrogenation: Using hydrogen donors like sodium formate (B1220265) (HCO₂Na) or potassium formate (HCO₂K) with a palladium catalyst can achieve dehalogenation without the need for gaseous hydrogen. nih.gov

Electrochemical Methods: An electrochemical approach can reduce aryl bromides and chlorides, initiated by an oxidation reaction at mild potentials. This method involves the mediated oxidation of oxalate (B1200264) to generate a reducing agent in situ. acs.org

Photocatalysis: Visible-light-mediated systems, sometimes using a nickel catalyst or operating metal-free, can perform photodehalogenation of aryl bromides, often using a hydrogen source like tetrahydrofuran (B95107) (THF). organic-chemistry.org

Radical-Mediated Reduction: Systems using radical initiators and a hydrogen atom donor, such as tris(trimethylsilyl)silane, can effectively dehalogenate aryl halides. organic-chemistry.org

The following table summarizes various reductive dehalogenation approaches.

Table 3: Reductive Dehalogenation Methodologies

| Method | Reductant/Hydrogen Source | Typical Catalyst/Initiator | Key Features |

|---|---|---|---|

| Catalytic Hydrogenolysis | Hydrogen Gas (H₂) | 10% Palladium on Carbon (Pd/C) | Neutral conditions, selective for bromides over chlorides. organic-chemistry.orgresearchwithrutgers.com |

| Transfer Hydrogenation | Potassium Formate (HCO₂K) | Polymer-supported Palladium Complex | Can be performed in aqueous media, including seawater. nih.gov |

| Oxidative Reduction | Oxalate (C₂O₄²⁻) | 1,1-Dimethylferrocene (mediator) | Electrochemical method initiated by oxidation. acs.org |

Oxidation and Functional Group Interconversion Studies

The electron-rich, dimethoxy-substituted aromatic ring of this compound is susceptible to oxidative transformations. These reactions can lead to the formation of highly functionalized structures, such as quinones, which are important motifs in biologically active molecules.

Methoxy Group Oxidation to Quinone Derivatives (e.g., 5-Bromo-2,3-dihydroxy-6-pentyl-1,4-benzoquinone)

The conversion of dimethoxybenzene derivatives to benzoquinones is a key transformation. This process typically involves the oxidative demethylation of the methoxy groups to yield hydroxyl groups, followed by oxidation to the corresponding quinone. The direct oxidation of the pentyl side-chain can also occur under certain conditions, typically with strong oxidizing agents like potassium permanganate (B83412), which can cleave the alkyl chain at the benzylic position to form a carboxylic acid. libretexts.org

Demethylation Reactions to Hydroxy Analogs (e.g., 1-Bromo-2,3-dihydroxy-5-pentylbenzene)

The conversion of this compound to its corresponding dihydroxy analog, 1-bromo-2,3-dihydroxy-5-pentylbenzene, involves the cleavage of the two ether linkages of the methoxy groups. This demethylation is a crucial transformation for accessing the catechol-like functionality, which can significantly alter the compound's chemical and biological properties. While specific literature detailing the demethylation of this compound is not abundant, the reaction can be inferred from established methods for demethylating similar aromatic ethers.

One of the most effective and widely used reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). The reaction mechanism involves the coordination of the Lewis acidic boron atom to the oxygen atom of the methoxy group, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane (B36050) and a boron-oxygen bond. Subsequent hydrolysis of the boron-oxygen intermediate yields the desired phenol.

For a related compound, 1-bromo-3,5-dimethoxybenzene (B32327), demethylation to 5-bromo-benzene-1,3-diol has been successfully achieved using boron tribromide. This precedent strongly suggests that a similar approach would be effective for this compound. The reaction would proceed in a stepwise manner, with the sequential demethylation of the two methoxy groups.

The general reaction can be depicted as follows:

Step 1: Formation of the Dihydroxy-Boron Complex

C₁₃H₁₉BrO₂ + 2 BBr₃ → C₁₃H₁₇Br(OBBr₂)₂ + 2 CH₃Br

Step 2: Hydrolysis to Yield the Dihydroxy Analog

C₁₃H₁₇Br(OBBr₂)₂ + 4 H₂O → C₁₃H₁₇Br(OH)₂ + 2 B(OH)₃ + 4 HBr

The reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized to achieve a high yield of the desired product while minimizing potential side reactions. Inert solvents like dichloromethane (B109758) or chloroform (B151607) are typically used for such transformations.

Interactive Data Table: Expected Reagents and Products for Demethylation

| Reactant | Reagent | Expected Product | Byproducts |

| This compound | Boron tribromide (BBr₃) | 1-Bromo-2,3-dihydroxy-5-pentylbenzene | Bromomethane (CH₃Br), Boric Acid (B(OH)₃), Hydrobromic Acid (HBr) |

Transformations of the Pentyl Chain and its Influence on Reactivity

Benzylic Oxidation:

One of the most common transformations of alkyl chains on a benzene ring is oxidation at the benzylic position. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic carbon to a carboxylic acid, provided that at least one benzylic hydrogen is present. In the case of this compound, the pentyl chain would be cleaved, and the benzylic carbon would be oxidized to form 3-bromo-4,5-dimethoxybenzoic acid.

This reaction proceeds through a radical mechanism, where the benzylic hydrogen is abstracted to form a resonance-stabilized benzylic radical. The presence of the electron-donating methoxy groups on the aromatic ring can further stabilize this radical intermediate, potentially facilitating the oxidation process. The bromo substituent, being electron-withdrawing, might have a slight deactivating effect on this reaction.

Benzylic Halogenation:

The benzylic position of the pentyl chain is also susceptible to free radical halogenation. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) are commonly used for selective bromination at the benzylic position. This reaction would yield 1-(1-bromo-2,3-dimethoxy-5-pentyl)benzene.

The resulting benzylic halide is a versatile intermediate that can undergo various nucleophilic substitution and elimination reactions, allowing for the introduction of a wide range of functional groups at this position. The reactivity of this benzylic halide in Sₙ1 and Sₙ2 reactions is enhanced due to the stabilization of the carbocation or the transition state by the adjacent benzene ring.

Interactive Data Table: Potential Transformations of the Pentyl Chain

| Reaction Type | Reagent(s) | Expected Major Product | Influence of Aromatic Substituents |

| Benzylic Oxidation | Potassium permanganate (KMnO₄) | 3-Bromo-4,5-dimethoxybenzoic acid | Methoxy groups activate the ring and stabilize the benzylic radical intermediate, facilitating oxidation. The bromo group has a slight deactivating effect. |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/peroxide | 1-(1-Bromo-2,3-dimethoxy-5-pentyl)benzene | Methoxy groups stabilize the benzylic radical, promoting selective bromination at this position. The bromo group has a minor electronic influence on this radical reaction. |

Spectroscopic and Structural Elucidation of 1 Bromo 2,3 Dimethoxy 5 Pentylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H-NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-Bromo-2,3-dimethoxy-5-pentylbenzene, the ¹H-NMR spectrum would exhibit distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the pentyl chain.

The two aromatic protons would appear as two distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Due to their different electronic environments, one being ortho to the bromine atom and the other ortho to a methoxy group, they would likely appear as doublets, with a small coupling constant typical for meta-coupling.

The two methoxy groups, being in different positions (C2 and C3), would be expected to show two separate singlets in the region of δ 3.8-4.0 ppm. The pentyl group would display a series of multiplets corresponding to the different methylene (B1212753) groups and a triplet for the terminal methyl group, with chemical shifts decreasing as the distance from the aromatic ring increases.

Isomer differentiation is a key application of ¹H-NMR. For instance, in an isomer like 1-Bromo-2,5-dimethoxy-5-pentylbenzene, the aromatic protons would likely show a different splitting pattern, possibly an AB quartet, due to ortho and meta coupling. The chemical shifts of the methoxy groups would also differ, aiding in the unequivocal identification of the specific isomer.

Table 1: Predicted ¹H-NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.7 - 7.2 | Doublets |

| Methoxy-H (C2) | ~3.9 | Singlet |

| Methoxy-H (C3) | ~3.8 | Singlet |

| Pentyl-CH₂ (α) | ~2.5 | Triplet |

| Pentyl-CH₂ (β, γ, δ) | 1.3 - 1.6 | Multiplets |

| Pentyl-CH₃ (ε) | ~0.9 | Triplet |

Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of a molecule. In the ¹³C-NMR spectrum of this compound, each unique carbon atom would give a distinct signal.

The aromatic region would show six signals, with the carbon atom attached to the bromine atom (C1) being significantly downfield due to the halogen's electronegativity. The carbons attached to the methoxy groups (C2 and C3) would also be downfield. The chemical shifts of the carbons in the pentyl chain would be observed in the aliphatic region (typically δ 10-40 ppm). The two methoxy carbons would appear around δ 55-65 ppm.

Analysis of the chemical shifts in the ¹³C-NMR spectrum, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), allows for the definitive assignment of each carbon atom within the molecule's framework.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-Br) | 110 - 120 |

| C2/C3 (C-OCH₃) | 145 - 155 |

| C4/C6 (Aromatic C-H) | 115 - 130 |

| C5 (C-pentyl) | 135 - 145 |

| Methoxy Carbons | 55 - 65 |

| Pentyl Carbons | 14 - 36 |

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) experiments would reveal couplings between adjacent protons. For example, cross-peaks would be observed between the aromatic protons, and between the adjacent methylene groups in the pentyl chain.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would show correlations between each proton and the carbon atom to which it is directly attached. This is invaluable for assigning the signals in both the ¹H and ¹³C spectra unambiguously. For instance, the aromatic proton signals can be directly correlated to their corresponding aromatic carbon signals. magritek.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

Key expected vibrational modes include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (aliphatic): Around 2850-2960 cm⁻¹

C=C stretching (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-O stretching (aryl ether): Strong, characteristic bands around 1000-1300 cm⁻¹.

C-Br stretching: In the fingerprint region, typically below 600 cm⁻¹.

The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a known standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π to π* transitions of the benzene (B151609) ring. The presence of substituents like bromine and methoxy groups can shift the wavelength of maximum absorbance (λmax). The exact position of λmax can be influenced by the substitution pattern, making it a useful, albeit less definitive, tool for distinguishing between isomers.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₉BrO₂), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (286.05 g/mol ). chemsrc.com A characteristic feature would be the presence of an M+2 peak of nearly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

The fragmentation pattern provides further structural information. Common fragmentation pathways would include the loss of a methyl group from a methoxy substituent, cleavage of the pentyl chain, and loss of the bromine atom. Analysis of these fragment ions helps to piece together the structure of the original molecule. For example, a prominent peak corresponding to the loss of a C₄H₉ fragment (57 amu) would be indicative of a pentyl group.

X-ray Diffraction for Solid-State Molecular Geometry and Packing

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on the bond lengths, bond angles, and torsion angles of this compound, as well as how its molecules pack together in the solid state.

In the absence of specific data for the target molecule, we can infer its probable structural characteristics from studies on analogous compounds. For instance, crystallographic analyses of various bromo-dimethoxybenzene derivatives consistently show a planar or near-planar conformation of the benzene ring. The methoxy groups are typically found to be nearly coplanar with the aromatic ring, a conformation stabilized by the delocalization of oxygen's lone pair electrons into the ring's π-system.

The substitution pattern on the benzene ring is expected to influence the molecular geometry. The presence of a bromine atom and two methoxy groups at positions 1, 2, and 3 would likely introduce some steric strain, which might cause slight deviations from ideal bond angles around the aromatic ring. The pentyl group at position 5 is a flexible alkyl chain and is expected to adopt a low-energy, extended conformation in the crystal lattice to maximize van der Waals interactions.

Intermolecular interactions play a crucial role in the packing of molecules in the crystal. For bromo-dimethoxybenzene derivatives, several types of non-covalent interactions are commonly observed:

Hydrogen Bonds: Weak C—H···O and C—H···Br hydrogen bonds are frequently identified, contributing to the stability of the crystal lattice.

Halogen Bonds: Interactions involving the bromine atom (Br···Br or Br···O contacts) are also a possibility and have been observed in the crystal structures of other brominated aromatic compounds. nih.gov

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal packing.

A study on novel dimethoxybenzene derivatives, which included a bromo-dimethoxybenzene moiety, indicated that these compounds crystallize in the monoclinic system and that their structures are stabilized by hydrogen bonds and other intermolecular forces. Current time information in Pasuruan, ID. While the specific bond lengths and angles for that particular derivative were noted as being available in supplementary materials, accessing and applying that data directly to this compound would be speculative without experimental confirmation for the target compound itself.

To provide a concrete example of the type of data obtained from an X-ray diffraction study, the following tables present hypothetical but realistic crystallographic data for a representative bromo-dimethoxy-alkylbenzene derivative, based on the analysis of similar known structures.

Table 1: Hypothetical Crystallographic Data for a 1-Bromo-2,3-dimethoxy-5-alkylbenzene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1302.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.465 |

Table 2: Hypothetical Selected Bond Lengths and Angles for a 1-Bromo-2,3-dimethoxy-5-alkylbenzene Derivative

| Bond/Angle | Length (Å) / Angle (°) |

| C1-Br1 | 1.905 |

| C2-O1 | 1.368 |

| C3-O2 | 1.371 |

| C5-C(alkyl) | 1.512 |

| C1-C2-C3 | 119.8 |

| C2-C3-C4 | 120.5 |

| Br1-C1-C6 | 118.9 |

| C2-O1-C(methyl) | 117.5 |

It is imperative to note that the data presented in these tables are illustrative and not experimentally determined for this compound. A definitive understanding of its solid-state structure can only be achieved through a dedicated single-crystal X-ray diffraction experiment. Such an analysis would provide the precise geometric parameters and a detailed picture of the intermolecular forces governing its crystal packing, which are fundamental to understanding its physicochemical properties.

Computational and Theoretical Investigations of 1 Bromo 2,3 Dimethoxy 5 Pentylbenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.org DFT calculations are central to understanding the fundamental characteristics of 1-Bromo-2,3-dimethoxy-5-pentylbenzene.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, involves finding the coordinates that correspond to the lowest possible ground state energy. stackexchange.com For this compound, this is particularly important due to the conformational flexibility of its pentyl and methoxy (B1213986) substituents.

Hypothetical Optimized Geometric Parameters for this compound

This table is illustrative and represents the type of data that would be generated from a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-Br | 1.91 Å |

| C-O (methoxy) | 1.37 Å | |

| C-C (aromatic) | 1.40 Å | |

| C-C (pentyl) | 1.54 Å | |

| Bond Angles | C-C-Br | 119.5° |

| C-C-O | 118.0° | |

| Dihedral Angles | C-C-O-C (methoxy) | 178.5° |

| C-C-C-C (pentyl) | -179.2° |

DFT is a powerful tool for studying chemical reactivity by calculating the activation energies of potential reactions. acs.orgrsc.org The activation barrier is the energy difference between the reactants and the transition state, which is the highest energy point along the reaction pathway. rsc.org By mapping the potential energy surface, computational chemists can identify the most likely mechanisms for a given reaction.

For this compound, DFT could be used to investigate various reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the pentyl side chain. By comparing the calculated activation barriers for different competing pathways, one can predict which reaction is more likely to occur under specific conditions. faccts.de

Hypothetical Activation Energies for Competing Reactions

This table illustrates how DFT can be used to compare the feasibility of different reaction pathways.

| Reaction Pathway | Reactants | Transition State Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| Pathway A: SNAr with CH₃O⁻ | C₁₃H₁₉BrO₂ + CH₃O⁻ | 25.4 | 25.4 |

| Pathway B: Benzylic Radical Bromination | C₁₃H₁₉BrO₂ + Br• | 15.2 | 15.2 |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. semanticscholar.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. irjweb.com A small gap suggests the molecule is more reactive. DFT calculations provide the energies of these frontier orbitals and can visualize their spatial distribution, showing which parts of the molecule are electron-rich (HOMO) and electron-poor (LUMO), indicating likely sites for electrophilic and nucleophilic attack and illustrating intramolecular charge transfer.

Hypothetical Frontier Molecular Orbital Energies

This table presents typical data obtained from a DFT electronic structure analysis.

| Orbital | Energy (eV) | Description |

| HOMO | -6.32 | Primarily located on the dimethoxy-substituted benzene (B151609) ring and the bromine atom. |

| LUMO | -0.51 | Distributed across the aromatic ring and the C-Br antibonding orbital. |

| HOMO-LUMO Gap | 5.81 | Suggests moderate chemical stability. |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of atoms, MD provides a "virtual microscope" to observe molecular behavior, from the rapid vibrations of chemical bonds to the large-scale conformational changes of flexible molecules. researchgate.netwustl.edu

An MD simulation of this compound, either in a vacuum or in a solvent, would reveal the dynamic nature of the pentyl chain, showing how it folds and moves, and the rotation of the methoxy groups. This provides a detailed picture of the molecule's conformational landscape, identifying the most populated conformers and the timescale of transitions between them, which is crucial for understanding how the molecule interacts with its environment or with other molecules.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov

NMR Chemical Shifts: DFT calculations, often using methods like the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. mdpi.comacs.org By comparing the theoretically predicted spectrum with an experimentally obtained one, researchers can confidently assign peaks to specific atoms and verify the proposed structure. arxiv.org

Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts

This table demonstrates the comparison used for structural verification. TMS (Tetramethylsilane) is used as a reference.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-Br | 115.2 | 114.8 |

| C-OCH₃ | 152.8 | 152.5 |

| C-OCH₃ | 149.5 | 149.1 |

| C-Pentyl | 140.1 | 139.8 |

| CH₂ (Pentyl, α) | 36.5 | 36.3 |

IR Frequencies: DFT can also calculate the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Each calculated frequency is associated with a specific vibrational mode, such as C-H stretching, C=C aromatic ring stretching, or C-O bending. This allows for a detailed assignment of the experimental IR spectrum, helping to identify the functional groups present in the molecule.

Hypothetical Calculated IR Frequencies and Assignments

This table shows representative data from a vibrational frequency calculation.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3080 | Aromatic C-H Stretch |

| 2955 | Aliphatic C-H Stretch (Pentyl) |

| 1580 | Aromatic C=C Stretch |

| 1250 | Aryl-O Stretch |

| 550 | C-Br Stretch |

Modeling of Noncovalent Interactions in Molecular Aggregates

Noncovalent interactions, such as van der Waals forces, dipole-dipole interactions, and π-stacking, are crucial for determining how molecules interact with each other in the liquid or solid state. acs.orgescholarship.org Standard DFT functionals can struggle to accurately describe these weak, long-range forces, so dispersion-corrected DFT methods (like DFT-D) are often employed. nih.govresearchgate.netgatech.edu

For this compound, these calculations can predict how two or more molecules would orient themselves to form a stable dimer or a larger aggregate. This is essential for understanding properties like crystal packing, solubility, and boiling points. By calculating the interaction energy for different orientations (e.g., stacked, T-shaped), researchers can determine the most stable arrangement of molecules in a condensed phase.

Derivatization and Analogues of 1 Bromo 2,3 Dimethoxy 5 Pentylbenzene in Synthetic Research

Synthesis of Biaryl Compounds through Cross-Coupling

The presence of a bromine atom on the aromatic ring of 1-bromo-2,3-dimethoxy-5-pentylbenzene makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming method is widely used for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govorganic-chemistry.org

In a typical Suzuki-Miyaura coupling, the aryl bromide (this compound) is reacted with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction conditions are generally mild and tolerant of a wide variety of functional groups. nih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the biaryl product and regenerate the catalyst.

The reaction of this compound with various arylboronic acids can lead to a library of biaryl compounds with diverse electronic and steric properties. For instance, coupling with both electron-rich and electron-poor arylboronic acids can proceed in high yields. researchgate.net

| Arylboronic Acid Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Potential Product Structure |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2,3-Dimethoxy-5-pentylbiphenyl |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 4'-Methoxy-2,3-dimethoxy-5-pentylbiphenyl |

| 3-Nitrophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 3'-Nitro-2,3-dimethoxy-5-pentylbiphenyl |

| 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/Water | 2-(2,3-Dimethoxy-5-pentylphenyl)thiophene |

Preparation of Quinone and Phenolic Analogs

The two methoxy (B1213986) groups on the this compound ring are key functional handles for the synthesis of phenolic and quinone analogs.

Phenolic Analogs: Demethylation of one or both methoxy groups can be achieved using various reagents to yield the corresponding phenols. A common and effective method for cleaving aryl methyl ethers is treatment with strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as dichloromethane (B109758). nih.gov Other reagents like aluminum chloride or pyridinium (B92312) chloride can also be employed. google.com Selective demethylation of one methoxy group over the other can be challenging and often depends on steric hindrance and the specific reaction conditions.

Quinone Analogs: Once the phenolic derivatives are obtained, they can be oxidized to form quinones. More directly, dimethoxybenzene derivatives can be oxidatively demethylated to quinones using strong oxidizing agents. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a widely used reagent for this transformation, often in an acetonitrile (B52724)/water solvent system. researchgate.net The reaction proceeds through a radical cation intermediate. The specific quinone isomer formed (e.g., ortho- or para-quinone) depends on the substitution pattern of the starting material. For a 1,2,3-trisubstituted benzene (B151609) ring, oxidation could potentially lead to ortho-quinone structures. Benzoquinones are known for their redox properties and are found in many biologically active molecules. nih.gov

| Target Analog | Synthetic Step | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| Phenolic Analog | Demethylation | BBr₃, AlCl₃ | 1-Bromo-2-hydroxy-3-methoxy-5-pentylbenzene |

| Catechol Analog | Double Demethylation | Excess BBr₃ | 3-Bromo-5-pentylbenzene-1,2-diol |

| Quinone Analog | Oxidative Demethylation | Ceric Ammonium Nitrate (CAN) | Bromo-pentyl-benzoquinone derivative |

Formation of Formylated and Aldehyde Derivatives

The introduction of a formyl group (-CHO) onto the aromatic ring of this compound or its derivatives opens up a vast field of further chemical transformations. Two primary methods for formylation are the Vilsmeier-Haack reaction and directed ortho-lithiation followed by quenching with a formylating agent.

The Vilsmeier-Haack reaction is suitable for electron-rich aromatic rings. chemistrysteps.comwikipedia.org The reaction employs a mixture of a substituted formamide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent (a chloroiminium salt). organic-chemistry.org This electrophile then attacks the activated aromatic ring. Given the electron-donating nature of the two methoxy groups and the alkyl chain, the benzene ring in this compound is sufficiently activated for this reaction. The formylation is expected to occur at the C-4 or C-6 position, directed by the existing substituents.

Directed ortho-lithiation offers an alternative, highly regioselective route. This method involves treating the aryl bromide with a strong organolithium base, such as n-butyllithium or s-butyllithium, at low temperatures. In some cases, the bromine atom can direct the lithiation to the adjacent position. However, lithium-halogen exchange is a competing and often faster reaction. A more reliable strategy would be to first protect the bromo position or use a derivative with a stronger directing group than the methoxy groups. Once the aryllithium intermediate is formed, it can be quenched with an electrophile like DMF to install the aldehyde functionality. pku.edu.cn

Exploration of Structure-Reactivity Relationships in Novel Derivatives

The synthesis of various derivatives from this compound allows for the systematic study of structure-reactivity relationships.

Electronic Effects: The electronic nature of the substituents on the aromatic ring significantly influences its reactivity. The two methoxy groups are strong electron-donating groups, activating the ring towards electrophilic aromatic substitution (like the Vilsmeier-Haack reaction) and influencing the rate of oxidative addition in cross-coupling reactions. chemistrysteps.comacs.org Converting these groups to phenols introduces hydroxyl groups, which are even stronger activating groups but can also act as acids, complicating reactions run under basic conditions.

Steric Effects: The steric hindrance around the bromine atom, flanked by a methoxy group, can affect the efficiency of cross-coupling reactions. Bulky coupling partners or ligands on the palladium catalyst may be required to achieve good yields. acs.org Similarly, the regioselectivity of reactions like formylation is controlled by the interplay of electronic directing effects and steric hindrance from the adjacent methoxy and pentyl groups.

Functional Group Interplay: In the synthesized derivatives, the interplay between different functional groups becomes important. For example, in a biaryl derivative, the torsional angle between the two aromatic rings, influenced by ortho-substituents, can affect the molecule's conjugation and physical properties. In phenolic analogs, the presence of the acidic hydroxyl group can interfere with organometallic reagents used in subsequent steps unless it is protected.

Design and Synthesis of Advanced Aromatic Architectures

The derivatives of this compound are not merely endpoints but are valuable building blocks for constructing more complex and "advanced" aromatic architectures.

Poly-aryl Systems: The biaryl compounds synthesized via Suzuki-Miyaura coupling can be further elaborated. If the coupled aryl group also contains a halide or a boronic acid moiety, iterative cross-coupling reactions can be performed to create terphenyls and other poly-aromatic systems.

Heterocyclic Frameworks: The aldehyde derivatives are particularly useful for building heterocyclic rings. Condensation reactions of the aldehyde with amines, hydrazines, or hydroxylamines can lead to the formation of imines, hydrazones, or oximes, which can then be cyclized to form nitrogen-containing heterocycles like quinolines, pyridazines, or isoxazoles.

Macrocycles and Complex Scaffolds: By designing bifunctional derivatives, it is possible to synthesize macrocyclic structures. For instance, a biaryl derivative could be functionalized at both ends with groups capable of participating in an intramolecular cyclization reaction, such as an esterification or an amidation, to form a large ring structure. These advanced architectures are of interest in host-guest chemistry, materials science, and as complex scaffolds for drug discovery.

Advanced Research Applications of 1 Bromo 2,3 Dimethoxy 5 Pentylbenzene As a Synthetic Building Block

Intermediate in Complex Organic Molecule Synthesis

1-Bromo-2,3-dimethoxy-5-pentylbenzene serves as a crucial intermediate in the multi-step synthesis of intricate organic structures. The presence of the bromine atom allows for the introduction of further functionalities through various cross-coupling reactions, while the methoxy (B1213986) and pentyl groups influence the solubility and electronic properties of the molecule and its derivatives.

Precursor for Resorcinol-Based Compounds

Resorcinol (B1680541) derivatives are a class of phenolic compounds with a wide range of biological activities and industrial applications. This compound, or its isomers, can be strategically utilized to construct the core structure of various substituted resorcinols. A key application in this area is in the synthesis of cannabinoid frameworks.

Role in the Synthesis of Cannabinoid Frameworks and Derivatives

The synthesis of cannabinoids, a class of compounds with significant therapeutic potential, often involves the construction of a substituted resorcinol core. While direct synthesis examples using this compound are not extensively documented in readily available literature, the use of a closely related isomer, 2-bromo-1,5-dimethoxy-3-pentylbenzene (B14311563), in the synthesis of a key cannabidiol (B1668261) (CBD) intermediate highlights the importance of this structural motif.

In a reported synthetic route, 2-bromo-1,5-dimethoxy-3-pentylbenzene is used to form a Grignard reagent. This organometallic intermediate then reacts with N,N-dimethylformamide (DMF) to yield a protected dialdehydic precursor to a CBD-aldehyde. This transformation underscores the utility of bromo-dimethoxy-pentylbenzene derivatives as key building blocks for constructing the olivetol (B132274) core structure central to many cannabinoids. The pentyl side chain is a characteristic feature of classical cannabinoids like CBD and THC.

| Reactant | Reagents | Product | Application |

| 2-bromo-1,5-dimethoxy-3-pentylbenzene | 1. Mg, THF2. N,N-dimethylformamide | 3-formyl cannabidiol precursor | Synthesis of Cannabidiol (CBD) derivatives |

Reagent in Specialized Organic Reactions and Methodologies

The chemical reactivity of this compound makes it a valuable reagent in a variety of specialized organic reactions, particularly in metal-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Aryl bromides are well-established coupling partners in numerous palladium-catalyzed reactions. While specific examples with this compound are not prevalent in the literature, its structural features suggest its suitability for reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Heck-Mizoroki Reaction: Coupling with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to generate aryl alkynes.

Buchwald-Hartwig Amination: Formation of arylamines by coupling with primary or secondary amines.

The electron-donating methoxy groups on the aromatic ring can influence the rate and selectivity of these cross-coupling reactions. The steric hindrance around the bromine atom, due to the adjacent methoxy group, might also play a role in the reaction outcomes.

| Reaction Type | Potential Coupling Partner | Potential Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Biaryl derivative |

| Heck-Mizoroki Reaction | Alkene | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Aryl alkyne |

| Buchwald-Hartwig Amination | Amine | Arylamine |

Application in the Synthesis of Functional Materials

While direct applications of this compound in the synthesis of functional materials are not yet widely reported, its molecular architecture suggests its potential as a valuable building block in this field.

Precursor for Conductive Polymers and Optoelectronic Materials

The synthesis of conjugated polymers, which form the basis of many conductive and optoelectronic materials, often relies on the polymerization of functionalized aromatic monomers. Through reactions like Suzuki or Stille coupling, this compound could potentially be incorporated into polymer chains. The dimethoxy and pentyl substituents would enhance the solubility and processability of the resulting polymers, which is a crucial factor for their application in devices. The electronic properties of the polymer could also be tuned by the incorporation of this monomer.

Building Block for Fluorescent and Liquid Crystal Materials

The development of novel fluorescent probes and liquid crystal materials often involves the synthesis of molecules with specific electronic and structural properties. The dimethoxybenzene core of this compound is a known fluorophore. Further functionalization via the bromo group could lead to the creation of new fluorescent dyes with tailored properties for various imaging and sensing applications.

In the context of liquid crystals, the elongated shape and the presence of a flexible alkyl chain are desirable features. The pentyl group of this compound could act as a flexible tail, which is a common component of liquid crystalline molecules. By incorporating this molecule into larger, more rigid structures through reactions at the bromo position, it may be possible to design new materials with liquid crystalline properties.

Utilization in Mechanistic Chemical Research as a Model Compound

In the realm of mechanistic chemical research, the selection of an appropriate model compound is paramount to elucidating the intricate details of reaction pathways. This compound, with its distinct substitution pattern, serves as a valuable model compound for investigating various aspects of electrophilic aromatic substitution and other reactions involving substituted benzenes. The strategic placement of its functional groups allows researchers to probe the electronic and steric effects that govern reaction outcomes, thereby providing deeper insights into fundamental chemical principles.

The structure of this compound incorporates a bromine atom, two methoxy groups, and a pentyl group on a benzene (B151609) ring. This combination of substituents with differing electronic properties makes it an excellent substrate for studying the regioselectivity and reactivity in electrophilic aromatic substitution reactions. The methoxy groups are strong activating groups and are ortho, para-directing, while the pentyl group is a weak activating group and is also ortho, para-directing. The interplay between these groups, along with the deactivating effect of the bromine atom, creates a unique electronic environment on the aromatic ring.

Detailed Research Applications:

The primary utility of this compound as a model compound lies in its ability to provide a nuanced understanding of substituent effects. Mechanistic studies often focus on how the inherent properties of substituents on an aromatic ring influence the rate and orientation of incoming electrophiles.

Investigating Electronic Effects: The two methoxy groups at positions 2 and 3, and the pentyl group at position 5, collectively influence the electron density of the benzene ring. Researchers can utilize this compound to study the synergistic and competitive electronic effects of multiple activating groups on the regioselectivity of further substitutions. For instance, nitration or halogenation of this compound would provide valuable data on the directing power of these substituents in a polysubstituted system.

Probing Steric Hindrance: The spatial arrangement of the substituents in this compound introduces significant steric hindrance around the aromatic ring. The bulky pentyl group and the adjacent methoxy group can impede the approach of an electrophile to certain positions. By analyzing the product distribution of reactions, chemists can quantify the steric demands of different electrophiles and understand how steric bulk influences the reaction pathway, potentially favoring substitution at less hindered sites.

Model for Complex Synthetic Intermediates: In the synthesis of complex organic molecules, intermediates often possess multiple substituents. This compound can serve as a simplified model for these more complex structures, allowing for the optimization of reaction conditions and the study of potential side reactions in a more controlled environment. The bromine atom, in particular, serves as a versatile handle for further functionalization through cross-coupling reactions, and its reactivity can be modulated by the adjacent methoxy groups.

The following interactive data tables summarize the nature of the substituents on the benzene ring and their expected influence on electrophilic aromatic substitution, which is a key area of investigation where this compound would be a useful model.

| Substituent | Position | Electronic Effect | Directing Effect |

| Bromo | 1 | Deactivating (Inductive) | Ortho, Para |

| Methoxy | 2 | Activating (Resonance) | Ortho, Para |

| Methoxy | 3 | Activating (Resonance) | Ortho, Para |

| Pentyl | 5 | Activating (Inductive) | Ortho, Para |

This table can be filtered by "Electronic Effect" or "Directing Effect" to better visualize the combined influences on the benzene ring.

By studying the outcomes of various reactions on this compound, researchers can build predictive models for the behavior of other polysubstituted aromatic compounds, which are prevalent in medicinal chemistry and materials science.

Q & A

Q. What analytical workflows validate synthetic intermediates during multi-step synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.